Etravirina

Descripción general

Descripción

La etravirina es un inhibidor de la transcriptasa inversa no nucleósido (INNTI) de segunda generación que se utiliza en el tratamiento de infecciones por el virus de la inmunodeficiencia humana tipo 1 (VIH-1). Se comercializa bajo el nombre comercial Intelence y fue aprobada por la Administración de Alimentos y Medicamentos de los EE. UU. en 2008 . La this compound es conocida por su capacidad de ser eficaz contra las cepas del VIH que han desarrollado resistencia a los INNTI de primera generación .

Aplicaciones Científicas De Investigación

La etravirina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología. Se utiliza principalmente en el tratamiento de infecciones por el VIH-1, especialmente en pacientes que han desarrollado resistencia a otros fármacos antirretrovirales . Además, la this compound se ha estudiado por su posible uso en el tratamiento de otras infecciones virales, como la infección cerebral por el virus Zika . La investigación también ha explorado sus efectos inhibidores sobre las células cancerosas, incluido el cáncer de ovario .

Mecanismo De Acción

La etravirina ejerce sus efectos inhibiendo directamente la enzima transcriptasa inversa del VIH-1 . Se une a la enzima y bloquea sus actividades polimerasa dependientes de ADN y ARN, evitando así la replicación viral . A diferencia de otros INNTI, la this compound no inhibe la ADN polimerasa alfa, beta o gamma humana .

Análisis Bioquímico

Biochemical Properties

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma . Etravirine interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .

Cellular Effects

Etravirine has been shown to diminish proliferation, migration, and invasion in vitro . It also has the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with CYP isozymes .

Molecular Mechanism

Etravirine directly binds to the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not affect human DNA polymerase alpha, beta, or gamma .

Temporal Effects in Laboratory Settings

It is known that Etravirine’s effects are observed within minutes at a concentration of 10 μM .

Dosage Effects in Animal Models

While specific studies on dosage effects of Etravirine in animal models are limited, one study found that Etravirine significantly increased the systemic clearance and volume of distribution of S-warfarin in rats .

Metabolic Pathways

Etravirine is metabolized in the liver by CYP450 enzymes, primarily CYP3A4, and to a lesser extent by CYP2C9 and CYP2C19 . The major metabolites formed retain less than 90% of Etravirine’s activity .

Transport and Distribution

The distribution of Etravirine into compartments other than plasma has not been evaluated in humans . It is known that Etravirine is about 99.9% bound to plasma proteins, primarily to albumin .

Subcellular Localization

The subcellular localization of Etravirine has not been extensively studied. One study found that Etravirine could induce anterior gradient 2 (AGR2) degradation via autophagy , suggesting that Etravirine may have effects on protein turnover and subcellular dynamics.

Métodos De Preparación

La etravirina se puede sintetizar mediante diversos métodos. Una síntesis práctica implica una reacción de aminación promovida por microondas, que reduce significativamente el tiempo de reacción y mejora el rendimiento . La síntesis suele comenzar con piridinas halogenadas o 4-guanidinobenzonitrilo como materiales de partida . El proceso implica reacciones de sustitución nucleófila, ammonificación y bromación . Los métodos de producción industrial se centran en optimizar estas reacciones para lograr mayores rendimientos y menores costes de producción .

Análisis De Reacciones Químicas

La etravirina se somete a varios tipos de reacciones químicas, entre ellas:

Sustitución nucleófila: Esta reacción es crucial en la síntesis de la this compound, donde se utilizan piridinas halogenadas como materiales de partida.

Bromación: Esta reacción introduce un átomo de bromo en el compuesto.

Los reactivos más comunes utilizados en estas reacciones incluyen piridinas halogenadas, amoníaco y bromo . Los principales productos formados a partir de estas reacciones son intermediarios que finalmente conducen al compuesto final de this compound .

Comparación Con Compuestos Similares

La etravirina es única entre los INNTI debido a su eficacia contra las cepas del VIH resistentes a los INNTI de primera generación, como el efavirenz y la nevirapina . Entre los compuestos similares se encuentran:

Efavirenz: Un INNTI de primera generación que es menos eficaz contra las cepas resistentes del VIH.

Nevirapina: Otro INNTI de primera generación con limitaciones similares.

Rilpivirina: Un INNTI de segunda generación con un mecanismo de acción similar pero con diferentes perfiles de resistencia.

La mayor barrera genética a la resistencia de la this compound y su capacidad de ser eficaz contra las cepas resistentes la convierten en una opción valiosa en la terapia antirretroviral .

Propiedades

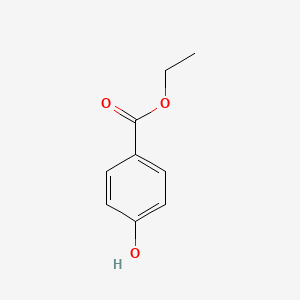

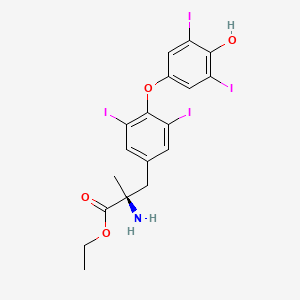

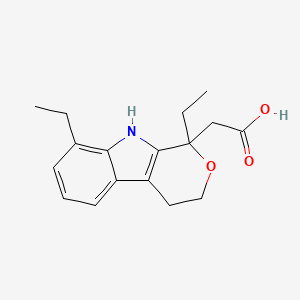

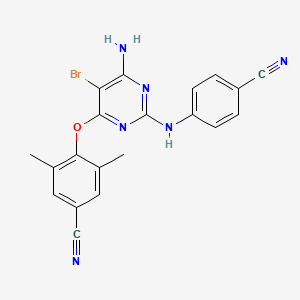

IUPAC Name |

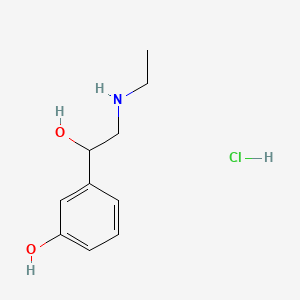

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGWGZALEOIKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181412 | |

| Record name | Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma. | |

| Record name | Etravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

269055-15-4 | |

| Record name | Etravirine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etravirine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etravirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.